molecular formula C21H15Cl2F3N2O3 B2927214 6,8-Dichloro-3-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]chromen-2-one CAS No. 825599-87-9

6,8-Dichloro-3-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]chromen-2-one

Cat. No. B2927214
CAS RN: 825599-87-9
M. Wt: 471.26
InChI Key: YYPSCDGVAYXSTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dichloro-3-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]chromen-2-one, also known as DT-010, is a molecule used in scientific experiments. It has a molecular formula of C21H15Cl2F3N2O3 .


Synthesis Analysis

The synthesis of similar compounds involves the use of 2,6-dichloro-4-trifluoromethylphenylamine as a raw material. This undergoes diazotization to produce a diazonium salt, which then condenses with ethyl cyanoacetate and undergoes cyclization to produce the final product .


Molecular Structure Analysis

The molecular structure of this compound includes a chromen-2-one group, a piperazine group, and a trifluoromethylphenyl group . The average mass of the molecule is 471.257 Da and the monoisotopic mass is 470.041168 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include diazotization, condensation, and cyclization . More detailed information about the chemical reactions involved in the synthesis of this compound may be found in the referenced papers .


Physical And Chemical Properties Analysis

The pure compound is a white crystalline solid, while the industrial product is a light yellow-brown solid. It has a melting point of 141-142°C and is soluble in methanol, ethanol, acetone, dichloroethane, and ethyl acetate .

Scientific Research Applications

Agrochemical Industry

The trifluoromethyl group present in the compound is a common feature in many agrochemicals. This group can significantly enhance the biological activity of pesticides. The compound could be used as an intermediate in the synthesis of novel pesticides with improved efficacy and safety profiles .

Pharmaceutical Development

Compounds with the trifluoromethyl group have been used in the development of pharmaceuticals due to their ability to improve pharmacokinetic properties. This compound could serve as a precursor for the synthesis of new drugs, particularly those targeting neurological disorders, as the piperazine moiety is often seen in molecules that affect the central nervous system .

Veterinary Medicine

Similar to its applications in human pharmaceuticals, this compound could also be used to develop new veterinary drugs. Its structural features may contribute to the creation of medications with enhanced potency and selectivity for veterinary use .

Chemical Research

The compound’s unique structure makes it a valuable subject for chemical research, particularly in studying the effects of the trifluoromethyl group on the physicochemical properties of molecules. Researchers can explore its reactivity and stability, which could lead to the discovery of new reactions and synthetic methods .

Future Directions

Trifluoromethylpyridine (TFMP) derivatives, which this compound is a part of, have been widely used in the agrochemical and pharmaceutical industries. It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

6,8-dichloro-3-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2F3N2O3/c22-14-8-12-9-16(20(30)31-18(12)17(23)11-14)19(29)28-6-4-27(5-7-28)15-3-1-2-13(10-15)21(24,25)26/h1-3,8-11H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPSCDGVAYXSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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